molecular formula C7H4N2O3S B1585618 6-Nitro-2-benzothiazolinone CAS No. 28620-12-4

6-Nitro-2-benzothiazolinone

Cat. No.: B1585618
CAS No.: 28620-12-4
M. Wt: 196.19 g/mol
InChI Key: QITPMSSAFSZYOP-UHFFFAOYSA-N
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Description

6-Nitro-2-benzothiazolinone is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a nitro group at the 6th position and a thiazole ring fused with a benzene ring

Biochemical Analysis

Biochemical Properties

It is known that it can be used as a starting reagent for the synthesis of 3-alkyl-6-nitro-2-benzothiazolinones

Cellular Effects

The cellular effects of 6-Nitro-2-benzothiazolinone are not well-documented. It is known that it does not affect the alga Chlorella vulgaris L. and intact dicotyledonous plant Vicia saliva L. at concentrations of 10-15 to 10-5 . It stimulated growth and chlorophyll production in Zea mays L., showing different effects on individual plant organs .

Molecular Mechanism

It is known that it can be used as a starting reagent for the synthesis of 3-alkyl-6-nitro-2-benzothiazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-benzothiazolinone typically involves the nitration of benzo[d]thiazol-2(3H)-one. One common method involves the reaction of benzo[d]thiazol-2(3H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-benzothiazolinone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 6-aminobenzo[d]thiazol-2(3H)-one.

    Substitution: Various substituted benzo[d]thiazol-2(3H)-one derivatives.

    Oxidation: Sulfoxides or sulfones of benzo[d]thiazol-2(3H)-one.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a nitro group and a thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPMSSAFSZYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182800
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28620-12-4
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028620124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28620-12-4
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Synthesis routes and methods I

Procedure details

28.75 g of 2-amino-6-nitrobenzothiazole, 210 g of 30% hydrochloric acid and 29.5 g of water are introduced into a 750 ml pressure vessel at room temperature and subsequently heated to 50° C. After the reaction mixture has been stirred for 30 minutes, it is cooled to 20° C. 50.75 g of aqueous sodium nitrite solution are then metered in at a uniform rate in the course of 3 hours at 20°-30° C., with very vigorous stirring. After metering in has ended, stirring is continued for 2.5 hours at 20°-30° C. Then, excess nitrite is removed by adding approximately 15 g of 18% aqueous urea solution. The reaction vessel is subsequently sealed, and the reaction mixture is heated for 5 hours at 140°-150° C. (pressure approximately 4 bar). After the mixture has cooled to 20° C., the crystalline product is filtered off with suction, washed until neutral and dried at 60° C. to constant weight. 27.3 g of 6-nitrobenzothiazol-2-one with a pure substance content of 97.8% are obtained (corresponding to 92.4% yield). The product which is redissolved under alkaline conditions has a DSC melting point of 252.5° C.
Quantity
28.75 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
29.5 g
Type
solvent
Reaction Step One
Quantity
50.75 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.1 mol of benzothiazolinone is dissolved in 100 ml of acetic anhydride and the solution is cooled to −10° C. 10 ml of nitric acid are then added dropwise, and the reaction is stirred for 2 hours. The resulting precipitate is filtered off and washed with water, and then purified by chromatography (eluant CH2Cl2 then AcOEt) to yield the title product, which is recrystallised from ethanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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